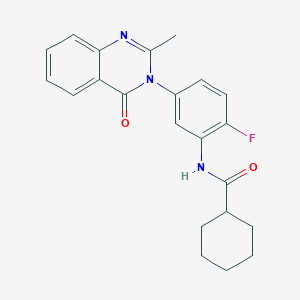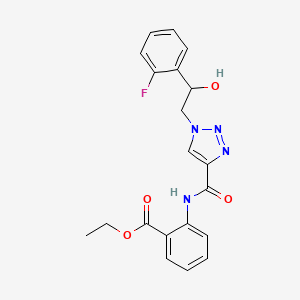![molecular formula C13H13F3N4O2 B2370583 2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide CAS No. 1002034-07-2](/img/structure/B2370583.png)
2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
- A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized for potential therapeutic applications, showcasing the versatility of related compounds in drug synthesis and their potential in treating various conditions without causing significant tissue damage (Küçükgüzel et al., 2013).
Antimicrobial Activities
- Novel derivatives were synthesized and characterized, demonstrating antimicrobial activity against common pathogenic bacteria, highlighting the compound's potential in addressing bacterial infections (Asif et al., 2021).
- Another study synthesized novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, characterized them, and found significant antimicrobial activity, further underlining the potential of related compounds in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).
Anticancer and Antioxidant Properties
- The compound's derivative showed promising anticancer and anti-HCV activities in vitro, suggesting its potential use in developing treatments for these diseases (Küçükgüzel et al., 2013).
- New pyrazole hydrazides were synthesized and evaluated for their antimicrobial activities, with the study indicating that several molecules exhibited significant activities, suggesting their potential as antimicrobial agents (Gunasekar, Saamanthi, & Aruna, 2021).
Antimicrobial and Metal Complexing Agent
- A new multidentate ligand was derived and used for the synthesis of metal complexes with transition metal ions, which were studied for their antimicrobial activity, indicating the compound's utility in the field of coordination chemistry and potential applications in antimicrobial treatments (Patil, Jadhav, & Kawde, 2015).
properties
IUPAC Name |
2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-8-2-4-9(5-3-8)20-12(22-7-11(21)18-17)6-10(19-20)13(14,15)16/h2-6H,7,17H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIMDSJVJXBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
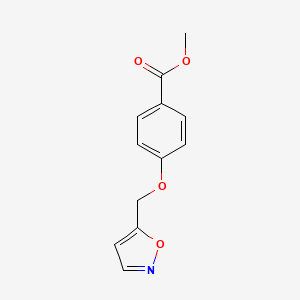
![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

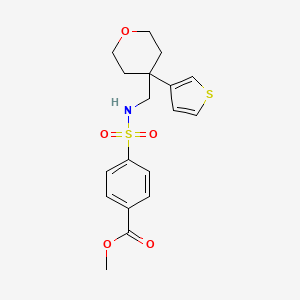
![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
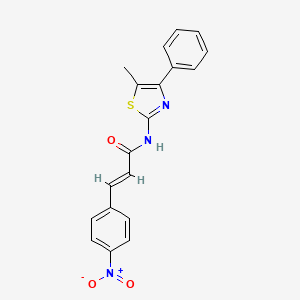

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)
